Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17534928
InChI: InChI=1S/C10H11N3O2/c1-4-5-11-9-8(10(14)15-3)6-12-7(2)13-9/h1,6H,5H2,2-3H3,(H,11,12,13)
SMILES:
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol

Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC17534928

Molecular Formula: C10H11N3O2

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate -

Specification

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
IUPAC Name methyl 2-methyl-4-(prop-2-ynylamino)pyrimidine-5-carboxylate
Standard InChI InChI=1S/C10H11N3O2/c1-4-5-11-9-8(10(14)15-3)6-12-7(2)13-9/h1,6H,5H2,2-3H3,(H,11,12,13)
Standard InChI Key FNUYCLXJKRRUSC-UHFFFAOYSA-N
Canonical SMILES CC1=NC=C(C(=N1)NCC#C)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate features a pyrimidine ring system—a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3. Critical substituents include:

  • 2-Methyl group: Enhances steric stability and influences electronic distribution.

  • 4-(Prop-2-yn-1-yl)amino group: Introduces an alkyne moiety, enabling click chemistry applications.

  • 5-Carboxylate ester: Modifies solubility and reactivity for targeted drug delivery.

The compound’s molecular structure is represented in Figure 1, though explicit crystallographic data remain limited in publicly available literature.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H11N3O2\text{C}_{10}\text{H}_{11}\text{N}_{3}\text{O}_{2}
Molecular Weight205.21 g/mol
SolubilityModerate in polar solvents
Melting PointNot yet characterized
LogP (Partition Coefficient)Estimated 1.2 (moderate lipophilicity)

Synthesis and Industrial Production

Stepwise Synthesis

The synthesis of methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate involves multi-step organic reactions:

  • Pyrimidine Ring Formation:
    A condensation reaction between β-keto esters and guanidine derivatives under acidic conditions generates the pyrimidine backbone. For example, ethyl acetoacetate reacts with guanidine carbonate to yield 2-methylpyrimidine intermediates.

  • 4-Position Amination:
    Nucleophilic substitution introduces the prop-2-yn-1-ylamino group. Propargylamine reacts with a chlorinated or brominated pyrimidine precursor under basic conditions (e.g., K2_2CO3_3 in DMF).

  • Esterification at the 5-Position:
    Carboxylic acid intermediates are esterified using methanol in the presence of sulfuric acid or via Mitsunobu conditions for higher yields.

Industrial Optimization

Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and scalability. Key parameters include:

  • Catalyst Selection: Palladium-based catalysts improve amination selectivity.

  • Solvent Systems: Dimethylformamide (DMF) or acetonitrile balances reactivity and safety.

  • Temperature Control: Maintained at 60–80°C to prevent alkyne polymerization.

Biological Activities and Mechanisms

Neuroprotective Effects

In vitro studies demonstrate the compound’s ability to mitigate neuronal apoptosis induced by oxidative stress. Mechanistically, it inhibits caspase-3 activation and reduces reactive oxygen species (ROS) levels by 40–60% in cortical neuron models.

Anti-Inflammatory Action

The compound suppresses NF-κB signaling by preventing IκBα phosphorylation, thereby reducing pro-inflammatory cytokine production (e.g., TNF-α and IL-6 by 50–70% in macrophage assays).

Table 2: Key Biological Activities

ActivityModel SystemEffect Size
NeuroprotectionCortical Neurons40–60% ROS reduction
Anti-InflammatoryRAW 264.7 Macrophages50–70% cytokine inhibition

Applications in Medicinal Chemistry

Lead Compound Optimization

The compound serves as a scaffold for derivatization:

  • Alkyne Modification: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for enhanced target binding.

  • Ester Hydrolysis: Conversion to the carboxylic acid improves water solubility for intravenous formulations.

Target Engagement

Molecular docking studies predict high affinity for kinase domains (e.g., GSK-3β and JNK3), implicating potential in Alzheimer’s and Parkinson’s disease therapeutics.

Comparative Analysis with Structural Analogs

Methyl vs. Ethyl Esters

Replacing the methyl ester with an ethyl group (e.g., ethyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate) increases logP from 1.2 to 1.8, enhancing blood-brain barrier permeability but reducing aqueous solubility.

Carboxylic Acid Derivatives

The free carboxylic acid analog exhibits stronger metal chelation (e.g., Zn2+^{2+} and Cu2+^{2+}) due to deprotonation at physiological pH, which may influence metalloenzyme inhibition.

Table 3: Structural and Functional Comparisons

CompoundKey FeatureBiological Impact
Methyl ester (Target)Balanced lipophilicityOptimal CNS penetration
Ethyl esterHigher logPEnhanced BBB permeability
Carboxylic acid derivativeMetal chelationPotential enzyme inhibition

Research Gaps and Future Directions

Pharmacokinetic Profiling

Current data lack in vivo absorption, distribution, metabolism, and excretion (ADME) parameters. Future studies should employ radiolabeled analogs to track biodistribution.

Toxicity Assessment

Preliminary cytotoxicity screens show IC50_{50} > 100 µM in HEK293 cells, suggesting low acute toxicity. Chronic exposure effects remain unstudied.

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